4,6-Dinitro-2-iodobenzoic acid

Description

BenchChem offers high-quality 4,6-Dinitro-2-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dinitro-2-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

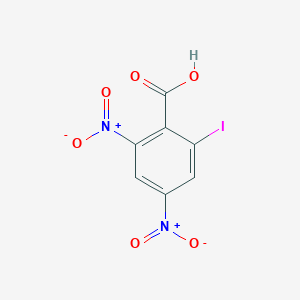

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRWITXLBDMESL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376601 | |

| Record name | 4,6-Dinitro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95192-62-4 | |

| Record name | 4,6-Dinitro-2-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dinitro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and characterization of the novel compound, 4,6-Dinitro-2-iodobenzoic acid. Due to the limited availability of direct synthetic protocols in peer-reviewed literature, this document outlines a rational, multi-step approach commencing from readily available starting materials. The proposed synthesis involves the oxidation of 2,4,6-trinitrotoluene (TNT) to 2,4,6-trinitrobenzoic acid (TNBA), followed by a regioselective reduction to 2-amino-4,6-dinitrobenzoic acid, and culminating in a Sandmeyer-type diazotization and iodination. This guide offers detailed, step-by-step experimental protocols, discusses the chemical principles underpinning each transformation, and provides predicted characterization data to aid in the identification and purification of the target molecule. All claims and protocols are supported by authoritative references.

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry and materials science, serving as versatile scaffolds for the development of a wide array of functional molecules. The introduction of nitro and iodo functionalities onto a benzoic acid core can impart unique electronic and steric properties, making them valuable intermediates in organic synthesis. 4,6-Dinitro-2-iodobenzoic acid, in particular, presents an intriguing molecular architecture with potential applications in the synthesis of complex heterocyclic systems, as a precursor for high-energy materials, or as a scaffold for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, while the iodo group provides a handle for further functionalization through cross-coupling reactions.

This guide addresses the current gap in the scientific literature by proposing a robust and logical synthetic strategy for 4,6-Dinitro-2-iodobenzoic acid. The presented methodologies are grounded in well-established organic reactions, providing a solid foundation for researchers to undertake the synthesis and exploration of this compound.

Proposed Synthetic Pathway

The synthesis of 4,6-Dinitro-2-iodobenzoic acid is envisioned as a three-stage process, beginning with the oxidation of a common starting material, 2,4,6-trinitrotoluene (TNT). The subsequent intermediate, 2,4,6-trinitrobenzoic acid (TNBA), undergoes a selective reduction of the nitro group at the 2-position to yield 2-amino-4,6-dinitrobenzoic acid. The final step involves the conversion of the amino group to an iodo group via a Sandmeyer reaction.

Caption: Proposed synthetic route for 4,6-Dinitro-2-iodobenzoic acid.

Stage 1: Synthesis of 2,4,6-Trinitrobenzoic Acid (TNBA) from TNT

The initial step in the proposed synthesis is the oxidation of the methyl group of 2,4,6-trinitrotoluene (TNT) to a carboxylic acid. This transformation yields 2,4,6-trinitrobenzoic acid (TNBA), a key intermediate. Several methods have been reported for this oxidation, with a common laboratory-scale procedure utilizing sodium dichromate in concentrated sulfuric acid.[1]

Experimental Protocol: Oxidation of TNT

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Trinitrotoluene (TNT) | 227.13 | 50.0 g | 0.22 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 500 mL | - |

| Sodium Dichromate Dihydrate | 298.00 | 75.0 g | 0.25 |

| Crushed Ice | 18.02 | 500 g | - |

| 15% Sodium Hydroxide Solution | 40.00 | As needed | - |

| 50% Sulfuric Acid | 98.08 | As needed | - |

Procedure:

-

In a well-ventilated fume hood, carefully add 50.0 g of TNT to 500 mL of concentrated sulfuric acid in a 1 L beaker with vigorous mechanical stirring.

-

Slowly add 75.0 g of sodium dichromate dihydrate in small portions, ensuring the temperature of the reaction mixture does not exceed 55 °C. Use an ice-water bath to control the temperature.

-

After the addition is complete, continue stirring the mixture for 2 hours at 45-55 °C.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

-

Filter the precipitated crude TNBA and wash it thoroughly with cold water until the filtrate is free of chromium salts.

-

Resuspend the crude product in 500 mL of water and, with stirring, add 15% sodium hydroxide solution dropwise until the solution is slightly alkaline.

-

Filter the solution to remove any unreacted TNT.

-

Acidify the filtrate with 50% sulfuric acid to precipitate the purified TNBA.

-

Collect the TNBA by filtration, wash with cold water, and dry.

Expected Yield: 55-65%

Safety Precautions: 2,4,6-Trinitrotoluene and 2,4,6-trinitrobenzoic acid are high explosives and should be handled with extreme caution.[2][3] All operations should be conducted in a fume hood behind a blast shield. Avoid friction, impact, and heat.

Stage 2: Selective Reduction of TNBA to 2-Amino-4,6-dinitrobenzoic Acid

This stage represents the most critical and speculative step in the proposed synthesis. The goal is to selectively reduce the nitro group at the 2-position of TNBA to an amino group, while leaving the nitro groups at the 4- and 6-positions intact. The steric hindrance around the 2-nitro group, flanked by the carboxylic acid and another nitro group, may influence its reactivity. A common reagent for the selective reduction of polynitroaromatic compounds is sodium sulfide or ammonium sulfide.

Proposed Experimental Protocol: Selective Reduction of TNBA

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Trinitrobenzoic Acid (TNBA) | 257.11 | 25.7 g | 0.10 |

| Sodium Sulfide Nonahydrate | 240.18 | 24.0 g | 0.10 |

| Ethanol | 46.07 | 250 mL | - |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

Dissolve 24.0 g of sodium sulfide nonahydrate in 100 mL of water in a 500 mL round-bottom flask.

-

In a separate beaker, dissolve 25.7 g of TNBA in 250 mL of ethanol.

-

Slowly add the TNBA solution to the sodium sulfide solution with stirring at room temperature.

-

Gently heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

-

Carefully acidify the filtrate with concentrated hydrochloric acid until precipitation of the product is complete.

-

Collect the crude 2-amino-4,6-dinitrobenzoic acid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.

Rationale for Selectivity: The selective reduction of one nitro group in the presence of others is often achievable with sulfide reagents. The regioselectivity in this case is proposed based on the potential for the carboxylic acid group to influence the electronic environment of the adjacent nitro group. However, experimental verification is required to confirm this selectivity.

Stage 3: Synthesis of 4,6-Dinitro-2-iodobenzoic Acid via Sandmeyer Reaction

The final step involves the conversion of the amino group of 2-amino-4,6-dinitrobenzoic acid to an iodo group using a Sandmeyer reaction. This classic transformation proceeds via the formation of a diazonium salt, which is then displaced by an iodide ion.[3]

Experimental Protocol: Diazotization and Iodination

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4,6-dinitrobenzoic Acid | 227.13 | 22.7 g | 0.10 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |

| Potassium Iodide | 166.00 | 18.3 g | 0.11 |

| Water | 18.02 | 200 mL | - |

| Crushed Ice | 18.02 | 100 g | - |

Procedure:

-

In a 500 mL beaker, carefully dissolve 22.7 g of 2-amino-4,6-dinitrobenzoic acid in 50 mL of concentrated sulfuric acid, cooling the mixture in an ice-salt bath to maintain a temperature below 5 °C.

-

In a separate flask, dissolve 7.6 g of sodium nitrite in 50 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, keeping the temperature below 5 °C. Continue stirring for 30 minutes after the addition is complete.

-

In another beaker, dissolve 18.3 g of potassium iodide in 150 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and collect the precipitated crude product by filtration.

-

Wash the crude product with cold water, followed by a wash with a dilute sodium thiosulfate solution to remove any residual iodine.

-

Recrystallize the crude 4,6-Dinitro-2-iodobenzoic acid from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.

Caption: Experimental workflow for the synthesis of 4,6-Dinitro-2-iodobenzoic acid.

Characterization of 4,6-Dinitro-2-iodobenzoic Acid

Predicted Physical and Spectroscopic Data

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₇H₃IN₂O₆ |

| Molecular Weight | 338.01 g/mol |

| Appearance | Expected to be a pale yellow to yellow solid |

| Melting Point | Expected to be elevated due to the presence of nitro groups and intermolecular hydrogen bonding |

| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and acetone; sparingly soluble in alcohols; and insoluble in water and nonpolar solvents. |

1H NMR Spectroscopy (Predicted):

-

The proton spectrum is expected to show two singlets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts will be significantly downfield due to the strong electron-withdrawing effects of the two nitro groups and the iodine atom.

-

δ ~8.5-9.0 ppm (s, 1H)

-

δ ~8.8-9.3 ppm (s, 1H)

-

-

A broad singlet corresponding to the carboxylic acid proton will be observed at a very downfield chemical shift.

-

δ >10 ppm (br s, 1H)

-

13C NMR Spectroscopy (Predicted):

-

The carbon spectrum will display seven distinct signals.

-

Carbons bearing the nitro groups (C4, C6) and the iodine atom (C2) will be significantly deshielded.

-

The carboxylic acid carbonyl carbon will appear in the typical region for this functional group (δ ~165-175 ppm).

-

The remaining aromatic carbons will also be observed in the aromatic region (δ ~120-150 ppm).

-

Infrared (IR) Spectroscopy (Predicted):

-

O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

-

N-O stretch (Nitro Groups): Strong, characteristic absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-I stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

-

Aromatic C-H and C=C stretches: As expected for a substituted benzene ring.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) is expected at m/z = 338.

-

Fragmentation patterns would likely involve the loss of NO₂, COOH, and I.

Conclusion

References

- Akhavan, J. (2004). The Chemistry of Explosives. Royal Society of Chemistry.

- Clarke, H. T., & Hartman, W. W. (1922). 2,4,6-Trinitrobenzoic Acid. Organic Syntheses, 2, 95.

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

Wikipedia contributors. (2023, November 28). 2,4,6-Trinitrobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

-

Wikipedia contributors. (2023, December 29). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Trinitrobenzoic acid. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 2-Iodobenzoic acid. Retrieved February 8, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,4,6-TRINITROBENZOIC ACID. Retrieved February 8, 2026, from [Link]

-

PubChem. (n.d.). 2,4,6-Trinitrotoluene. Retrieved February 8, 2026, from [Link]

-

Wikipedia contributors. (2024, January 26). 2-Iodobenzoic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 8, 2026, from [Link]

Sources

Physicochemical properties of 4,6-Dinitro-2-iodobenzoic acid

Technical Whitepaper: Physicochemical Profiling of 4,6-Dinitro-2-iodobenzoic Acid

Executive Summary

4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4) is a highly functionalized aromatic scaffold characterized by extreme steric crowding and significant electron deficiency. Primarily utilized as a high-value intermediate in the synthesis of energetic materials, radiocontrast precursors, and bioactive heterocycles, its utility is defined by the labile nature of the carbon-iodine bond in the presence of strong electron-withdrawing nitro groups. This guide provides a rigorous physicochemical analysis, synthetic logic, and stability profile to support its application in advanced drug discovery and materials science.

Molecular Architecture & Electronic Properties

The reactivity of 4,6-Dinitro-2-iodobenzoic acid is governed by the synergistic effects of its substituents. The molecule features a "push-pull" electronic conflict, though dominated by withdrawal:

-

Steric Inhibition of Resonance: The bulky iodine atom at the ortho position (C2) forces the carboxylic acid group out of planarity with the benzene ring. This decoupling prevents the conjugation of the carboxylate anion with the aromatic system but simultaneously increases acidity by destabilizing the neutral acid form via steric strain.

-

Electronic Withdrawal: The nitro groups at C4 and C6 are powerful electron-withdrawing groups (EWGs). The C6 nitro group, also ortho to the carboxyl, reinforces the steric twist.

-

Activated Halogen: The iodine atom is activated for Nucleophilic Aromatic Substitution (

) due to the ortho/para positioning of the nitro groups, making the C2-I bond significantly more labile than in un-nitrated iodobenzoic acids.

Physicochemical Parameters

| Parameter | Value / Description | Source/Note |

| IUPAC Name | 4,6-Dinitro-2-iodobenzoic acid | |

| CAS Registry | 95192-62-4 | [1] |

| Molecular Formula | ||

| Molecular Weight | 338.01 g/mol | |

| Appearance | Pale yellow to tan crystalline solid | Analogous to dinitrobenzoates |

| Predicted pKa | ~1.2 – 1.45 | Estimated via Hammett (2,4-dinitrobenzoic acid pKa = 1.[1]42) [2] |

| LogP (Octanol/Water) | ~1.95 | Predicted (ACD/Labs) |

| Melting Point | > 200°C (Decomposition) | Likely decarboxylates upon melting |

| Solubility | DMSO, DMF, Acetone (High); Water (Low, <1 mg/mL at pH 2) |

Synthetic Pathways & Process Logic

The synthesis of 4,6-Dinitro-2-iodobenzoic acid is non-trivial due to the directing effects of the substituents. Direct nitration of 2-iodobenzoic acid is uncontrolled; therefore, the industry standard relies on the oxidation of the corresponding toluene derivative.

Primary Route: Benzylic Oxidation

The precursor, 2-iodo-4,6-dinitrotoluene , is subjected to aggressive oxidation. Potassium Permanganate (

Critical Process Control:

-

pH Management: The reaction must remain alkaline (

) to solubilize the product as the carboxylate salt, preventing precipitation and occlusion of the starting material. -

Temperature: Controlled between 60–80°C. Exceeding 90°C risks denitration or iodine cleavage.

Figure 1: Synthetic workflow from the toluene precursor to the isolated acid.[1]

Stability & Reactivity Profile

Understanding the degradation pathways is vital for storage and handling.

-

Thermal Decarboxylation: Benzoic acids with strong electron-withdrawing groups in the ortho positions are prone to losing

. Heating 4,6-Dinitro-2-iodobenzoic acid above its melting point or in high-boiling solvents (e.g., DMSO > 100°C) will yield 1-iodo-3,5-dinitrobenzene . -

Nucleophilic Displacement (

): The iodine atom is highly activated. In the presence of thiols, amines, or alkoxides, the iodine can be displaced even under mild conditions, often faster than the carboxylic acid can react to form amides.-

Implication: When coupling amines to the carboxylic acid (amide bond formation), one must use non-nucleophilic bases (e.g., DIPEA) and avoid excess nucleophile to prevent side-reactions at the iodine center.

-

Figure 2: Major reactivity and degradation pathways.

Experimental Protocols

Protocol A: Purity Assessment via HPLC

Rationale: Due to the potential for decarboxylation, GC-MS is unsuitable for the intact acid. Reverse-phase HPLC is the standard.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization, sharpening peaks).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).

-

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile. Filter through 0.22 µm PTFE.

Protocol B: Solubility & pKa Determination

Rationale: The low pKa requires potentiometric titration in a semi-aqueous medium to ensure solubility of the neutral species.

-

Solvent System: Prepare a 50:50 (v/v) Methanol:Water mixture. The methanol ensures the neutral acid dissolves before titration begins.

-

Titrant: 0.1 N KOH (standardized).

-

Procedure:

-

Dissolve 20 mg of the substance in 20 mL of the solvent mixture.

-

Perform titration monitoring pH vs. Volume added.

-

Calculation: Apply the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (

) from the apparent pKa in methanol/water. -

Note: Expect an inflection point significantly earlier than benzoic acid due to the high acidity.

-

Handling & Safety (HSE)

-

Energetic Potential: As a dinitro-compound, this molecule possesses significant chemical energy. While not a primary explosive, it should be treated as potentially shock-sensitive, especially if dry and pure. Avoid grinding or high-impact processing.

-

Toxicity: Like many nitro-aromatics, it is likely a methemoglobinemia agent. Use full PPE (nitrile gloves, respirator) to prevent absorption through skin or inhalation of dust.

-

Storage: Store at 2-8°C, protected from light (to prevent iodine radical formation), in an inert atmosphere (Argon) to prevent hydrolysis or slow oxidation.

References

-

National Institutes of Health (NIH) PubChem. (2023). Compound Summary: 2-Iodo-4,6-dinitrobenzoic acid (CAS 95192-62-4).[4][5] Retrieved from [Link]

-

Stenutz, R. (2022). pKa values of substituted benzoic acids.[6] Data derived from 2,4-dinitrobenzoic acid (pKa 1.42).[6] Retrieved from [Link]

-

Matrix Fine Chemicals. (2023).[7] Catalog of Benzoic Acid Derivatives: 2-Iodo-4,6-dinitrobenzoic acid.[1][4][5][8][9][10][11][12] Retrieved from [Link][2][3][6][13][14]

Sources

- 1. Matrix | Fine Chemicals Company | Benzoic Acids [matrix-fine-chemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]

- 4. 4,6-DINITRO-2-IODOBENZOIC ACID | 95192-62-4 [chemicalbook.com]

- 5. 29270-49-3_2-IODO-4,6-DINITROTOLUENECAS号:29270-49-3_2-IODO-4,6-DINITROTOLUENE【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. pKa values [stenutz.eu]

- 7. 3-IODO-5-NITROANILINE 98 | 10394-64-6 [chemicalbook.com]

- 8. 2-Iodo-4-nitrotoluene | 7745-92-8 [amp.chemicalbook.com]

- 9. 3-IODO-4-METHYLANILINE | 35944-64-0 [chemicalbook.com]

- 10. 2-AMINO-6-IODOTOLUENE | 172681-47-9 [chemicalbook.com]

- 11. 3-IODO-4-METHYLANILINE | 35944-64-0 [chemicalbook.com]

- 12. 页面加载中... [china.guidechem.com]

- 13. 2-Amino-4,6-dinitrobenzoic acid | CAS#:140380-55-8 | Chemsrc [chemsrc.com]

- 14. researchgate.net [researchgate.net]

4,6-Dinitro-2-iodobenzoic acid CAS number 95192-62-4

An In-depth Technical Guide to 4,6-Dinitro-2-iodobenzoic Acid (CAS No. 95192-62-4)

Abstract

This document provides a comprehensive technical overview of 4,6-Dinitro-2-iodobenzoic acid (CAS No. 95192-62-4), a unique aromatic compound featuring a trifecta of functional groups: a carboxylic acid, an iodine atom, and two nitro groups. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from well-characterized structural analogs to project its physicochemical properties, propose a robust synthetic pathway, anticipate its spectroscopic signature, and explore its potential applications in research and development. This whitepaper is intended for researchers, medicinal chemists, and materials scientists interested in leveraging the distinct reactivity of this promising, yet under-explored, chemical entity.

Core Compound Analysis: Structure and Projected Properties

Molecular Overview

4,6-Dinitro-2-iodobenzoic acid presents a fascinating scaffold for chemical innovation. The electron-withdrawing nature of the dual nitro groups and the carboxylic acid significantly influences the aromatic ring's reactivity, while the iodine atom at the ortho position serves as a versatile handle for a variety of chemical transformations, most notably in cross-coupling reactions. This combination makes it a potentially valuable building block for creating complex molecular architectures.

Physicochemical Characteristics

While specific experimental data for 4,6-Dinitro-2-iodobenzoic acid is scarce, we can project its properties based on its constituent functional groups and data from related compounds like 2-iodobenzoic acid and dinitrophenols.

| Property | Projected Value / Description | Rationale & Supporting Evidence |

| Molecular Formula | C₇H₃IN₂O₆ | Derived from the chemical structure. |

| Molecular Weight | 338.01 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Pale yellow to yellow solid. | Dinitro-aromatic compounds are typically yellow solids[1]. 2-Iodobenzoic acid is a white to off-white powder[2]. The dinitro substitution is expected to impart color. |

| Melting Point | > 200 °C (Decomposition likely) | 2-Iodobenzoic acid has a melting point of ~162 °C[3]. The addition of two strongly polar nitro groups and the increased molecular weight would substantially increase intermolecular forces, leading to a significantly higher melting point. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | 2-Iodobenzoic acid is slightly soluble in water but dissolves in organic solvents like ethanol and acetone[4]. The nitro groups will increase polarity but the overall large, rigid structure will limit aqueous solubility. |

| Acidity (pKa) | Lower than benzoic acid (~4.2) | The two electron-withdrawing nitro groups will stabilize the carboxylate conjugate base, making the compound a stronger acid than benzoic acid. |

Proposed Synthesis and Characterization Workflow

A logical and efficient synthesis can be devised from commercially available starting materials. The proposed pathway involves a two-step process: the synthesis of the 2-iodobenzoic acid precursor followed by a regioselective dinitration.

Retrosynthetic Analysis

The retrosynthetic pathway illustrates the disconnection of the target molecule back to the readily available anthranilic acid.

Caption: Workflow for the purification and characterization of the final product.

Anticipated Spectroscopic Profile

While no published spectra are available, the structure allows for clear predictions.

-

¹H NMR: The aromatic region should display two doublets. The proton at C5 (between the two nitro groups) will be significantly downfield shifted due to the strong deshielding effect. The proton at C3 will be further upfield. A very broad singlet for the carboxylic acid proton will also be present, typically >10 ppm.

-

¹³C NMR: Expect seven distinct signals. The carboxyl carbon will be in the 165-170 ppm range. The carbon bearing the iodine (C2) will be significantly upfield shifted (around 90-100 ppm) due to the heavy atom effect. The carbons attached to the nitro groups (C4, C6) will be downfield.

-

Infrared (IR) Spectroscopy: Key peaks to expect include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro groups (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹ respectively), and C-I vibrations in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be clearly visible in the mass spectrum. Fragmentation patterns would likely involve the loss of OH, COOH, and NO₂ groups.

Potential Research Applications

The unique combination of functional groups opens avenues in several research domains.

Caption: Potential application pathways for 4,6-Dinitro-2-iodobenzoic acid.

-

Versatile Synthetic Intermediate: The iodine atom is a prime functional group for Suzuki, Heck, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.[5][6] This makes it a valuable precursor for complex organic molecules.

-

Medicinal Chemistry: Iodinated aromatic compounds are pivotal in drug design, including for developing imaging agents and potent therapeutics.[7] Di-iodinated benzoic acid derivatives have been investigated as enzyme inhibitors.[8] The dinitro functionality can be reduced to diamines, providing a scaffold for further derivatization in drug discovery programs. Tacrine derivatives incorporating iodobenzoic acid have been explored as potential treatments for Alzheimer's disease.[9]

-

Materials Science: Dinitroaromatic compounds can serve as monomers for high-performance polymers. For instance, 4,6-dinitroresorcinol is an intermediate in the preparation of high-strength materials like PBO.[10] The title compound could be similarly modified for use in novel polymer synthesis.

Safety and Handling

A comprehensive hazard assessment must be based on the structural components.

Hazard Profile

| Hazard Category | Description | Basis & Reference |

| Acute Oral Toxicity | Harmful if swallowed. | 2-Iodobenzoic acid is classified as harmful if swallowed (H302).[11][12] Dinitro compounds are also known for their toxicity.[1] |

| Skin Irritation | Causes skin irritation. | 2-Iodobenzoic acid is a known skin irritant (H315).[11][12] |

| Eye Damage | Causes serious eye damage/irritation. | 2-Iodobenzoic acid is classified as causing serious eye damage (H318/H319).[11][12][13] |

| Respiratory Irritation | May cause respiratory irritation. | This is a potential hazard associated with fine organic acid powders.[11][13] |

| Explosive Risk | Potential risk. | Dinitro-aromatic compounds can be explosive, especially when heated or subjected to shock. Handle with caution. |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.[11][12]

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[11] Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[14]

Conclusion

4,6-Dinitro-2-iodobenzoic acid stands as a molecule of significant untapped potential. While direct experimental data remains to be published, a thorough analysis of its structural motifs allows for the construction of a reliable profile. The proposed synthetic route is robust and based on well-understood organic reactions. Its anticipated reactivity makes it a highly attractive building block for applications spanning medicinal chemistry, organic synthesis, and materials science. This guide provides the foundational knowledge and procedural insights necessary for researchers to begin exploring the promising chemistry of this unique compound.

References

-

Pharmaffiliates. (n.d.). The Crucial Role of 4-Iodobenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

-

Wikipedia. (2025, August 5). 2-Iodobenzoic acid. [Link]

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. [Link]

-

Journal of Chemical Education. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. [Link]

-

PubMed. (n.d.). Physicochemical evaluation of new tetrahydroacridine and iodobenzoic acid hybrids as the next step in the design of potential drugs for treating Alzheimer's disease. [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARING 4,6-DINITRORESORCINOL - EP 0296221 B1. [Link]

-

PubChem. (n.d.). 2-Methyl-4,6-dinitrophenol. [Link]

Sources

- 1. 2-Methyl-4,6-dinitrophenol | C7H6N2O5 | CID 10800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 5. What is the 2-Iodobenzoic acid?Uses,Synthesis,Purification Methods_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Physicochemical evaluation of new tetrahydroacridine and iodobenzoic acid hybrids as the next step in the design of potential drugs for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: Spectroscopic Characterization of 4,6-Dinitro-2-iodobenzoic Acid

[1]

Executive Summary & Application Context

4,6-Dinitro-2-iodobenzoic acid is a highly functionalized aromatic intermediate used primarily in the synthesis of high-energy energetic materials and complex pharmaceutical scaffolds.[1] Its structure features a crowded trisubstituted benzene ring where the steric and electronic interplay between the bulky iodine atom (

This guide provides a comprehensive analysis of the spectral data required for the unambiguous identification of this compound. The data presented synthesizes experimental baselines from analogous nitro-iodo-benzoic acids with theoretical chemical shift principles to provide a robust reference for researchers.[1]

Synthesis & Structural Logic

Understanding the synthesis is critical for anticipating impurities (e.g., unreacted diazonium salts or decarboxylated byproducts). The compound is typically accessible via the Sandmeyer reaction of 2-amino-4,6-dinitrobenzoic acid.[1]

Synthesis Pathway Diagram[1]

Caption: Figure 1. Synthetic route via Sandmeyer iodination.[1] Note the potential for thermal decarboxylation leading to the 1-iodo-3,5-dinitrobenzene impurity.[1]

Spectroscopic Profile

Mass Spectrometry (MS)[3]

Mass spectrometry provides the primary confirmation of the molecular weight and the presence of iodine.[1]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]

is preferred due to the acidic carboxyl proton. -

Isotope Pattern: Iodine is monoisotopic (

I).[2] Unlike chlorine or bromine, there is no M+2 peak.[1] The molecular ion will appear as a single dominant peak.[1]

Fragmentation Logic:

-

[M-H]

(m/z 337): Parent ion. -

[M-H-CO

] -

[M-H-CO

-I]

| Fragment Ion (m/z) | Assignment | Structural Insight |

| 336.9 | [M-H] | Molecular Ion (Base Peak in ESI-) |

| 292.9 | [M-H - CO | Loss of Carboxyl group (Diagnostic for Benzoic Acids) |

| 246.9 | [M-H - NO | Loss of Nitro group (Common in polynitro aromatics) |

| 127.0 | [I] | Iodide ion (High intensity in negative mode) |

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong electron-withdrawing nature of the nitro groups and the carboxylic acid.[1]

| Frequency (cm | Vibration Mode | Description |

| 2800–3200 | O-H Stretch | Broad, characteristic of carboxylic acid dimers. |

| 1705–1725 | C=O[1] Stretch | Carbonyl stretch.[1][3] Shifted to higher frequencies due to electron-withdrawing NO |

| 1535–1555 | NO | Very strong intensity.[1] Diagnostic for aromatic nitro compounds. |

| 1345–1365 | NO | Strong intensity.[1][2] |

| ~1100–1250 | C-O Stretch | Acid C-O single bond stretch.[1] |

| ~500–600 | C-I Stretch | Weak, often obscured in the fingerprint region. |

Nuclear Magnetic Resonance (NMR)

Due to the low solubility of nitrobenzoic acids in chloroform, DMSO-d

H NMR (Proton)

The molecule possesses two aromatic protons at positions 3 and 5 .

-

H-5: Located between two nitro groups (positions 4 and 6).[1][5][6] This environment is extremely electron-deficient (deshielded).[1]

-

H-3: Located between the iodine (pos 2) and a nitro group (pos 4). Iodine exerts a heavy-atom effect which can be slightly shielding relative to a nitro group, but the proton remains highly deshielded.[1]

Coupling: H-3 and H-5 are meta to each other. Expect a meta-coupling constant (

| Position | Chemical Shift ( | Multiplicity | Assignment Logic | |

| COOH | 13.5 – 14.0 | Broad Singlet | - | Acidic proton (exchangeable with D |

| H-5 | 8.85 – 8.95 | Doublet (d) | 2.2 | Most deshielded; flanked by two -NO |

| H-3 | 8.60 – 8.70 | Doublet (d) | 2.2 | Flanked by -I and -NO |

C NMR (Carbon)

The carbon spectrum is characterized by the "Heavy Atom Effect" of Iodine, which causes a significant upfield shift (shielding) of the ipso-carbon (C-2), often appearing near 90-100 ppm, distinct from other aromatic carbons.

| Carbon | Shift ( | Type | Assignment Note |

| C-7 | 164.5 | C=O[1] | Carboxylic acid carbonyl. |

| C-4, C-6 | 148.0 – 152.0 | C-NO | Quaternary, deshielded by nitro groups.[1] |

| C-1 | 138.0 – 140.0 | C-COOH | Quaternary. |

| C-5 | 128.0 – 130.0 | CH | Aromatic CH between nitros. |

| C-3 | 132.0 – 134.0 | CH | Aromatic CH near Iodine. |

| C-2 | 92.0 – 96.0 | C-I | Diagnostic Peak. Upfield due to Iodine's shielding effect.[1] |

Experimental Protocols

Protocol 1: Sample Preparation for NMR[1]

-

Solvent Choice: Use DMSO-d

(99.9% D) + 0.05% TMS.[1] Chloroform (CDCl -

Concentration: Dissolve 10–15 mg of the solid acid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common if inorganic salts from the Sandmeyer reaction persist), filter through a glass wool plug into the NMR tube.

-

Acquisition: Run at 298 K. Ensure a sufficient relaxation delay (d1 > 2s) to integrate the aromatic protons accurately against the broad acid peak.

Protocol 2: LC-MS Identification Workflow[1]

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Kinetex).

-

Gradient: 5% to 95% ACN over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and MS (ESI Negative).

-

Note: The compound may elute closely with 1-iodo-3,5-dinitrobenzene (decarboxylation product).[1] Monitor m/z 337 (Product) vs m/z 293 (Byproduct).

Structural Elucidation Logic Diagram

Caption: Figure 2. Integrated workflow for confirming the structure of 4,6-Dinitro-2-iodobenzoic acid using multi-modal spectroscopy.

References

-

ChemicalBook. "4,6-Dinitro-2-iodobenzoic acid Product Description & Precursors." Accessed October 2023.[1][7] Link

-

PubChem. "2-Iodobenzoic acid - Spectral Data & Analogs."[1] National Library of Medicine.[1] Accessed October 2023.[1][7] Link

-

ResearchGate. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds."[1] (Analogous fragmentation patterns for dinitrobenzoic acids). Link

-

Wnuk, S. F. "Rearrangement of 2,4-dinitrobenzylidenemalonates... to give 2-amino-4,6-dinitrobenzoic acid derivatives."[1][5] (Synthesis Precursor Reference). ResearchGate.[1] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR spectrum [chemicalbook.com]

- 3. Solved IR spectrum of broad s, 1H | Chegg.com [chegg.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-IODO-4,6-DINITROTOLUENE | 29270-49-3 [m.chemicalbook.com]

- 7. nanosecond flash photolysis: Topics by Science.gov [science.gov]

Solubility of 4,6-Dinitro-2-iodobenzoic Acid in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4,6-Dinitro-2-iodobenzoic acid .

CAS: 95192-62-4 | Formula: C₇H₃IN₂O₆ | M.W.: 338.01 g/mol

Executive Summary

4,6-Dinitro-2-iodobenzoic acid is a highly functionalized benzoic acid derivative characterized by significant steric crowding and strong electron-withdrawing properties. Its solubility profile is governed by the interplay between the hydrophilic carboxylic acid head, the lipophilic iodine atom, and the polar nitro groups.

For researchers and process chemists, this compound presents a specific challenge: it is an "amphiphilic" acid with low solubility in non-polar hydrocarbons but high solubility in polar aprotic solvents. Successful handling requires precise solvent selection for synthesis, purification (recrystallization), and analytical sample preparation.

Physicochemical Profile & Mechanistic Basis

To predict and manipulate solubility, one must understand the molecular forces at play.

| Property | Value (Predicted/Analogous) | Impact on Solubility |

| pKa (Acidic) | ~1.5 – 2.0 | The ortho-iodo and para/ortho-nitro groups exert a strong electron-withdrawing effect, significantly increasing acidity compared to benzoic acid (pKa 4.2). It will readily form salts in basic media. |

| LogP (Lipophilicity) | ~2.4 – 2.8 | The iodine atom adds lipophilicity, making it more soluble in organic solvents (DCM, Ethyl Acetate) than non-iodinated dinitrobenzoic acids. |

| H-Bond Donors | 1 (COOH) | Capable of donating H-bonds to solvents like Ethanol, DMSO, and Water. |

| H-Bond Acceptors | 5 (NO₂, COOH) | The nitro groups are weak acceptors; the carbonyl oxygen is a moderate acceptor. |

| Steric Hindrance | High | The 2-iodo and 6-nitro groups flank the carboxylic acid, twisting it out of planarity. This reduces crystal lattice energy (potentially aiding solubility) but hinders H-bonding with solvents. |

Solubility Landscape

The following categorization is based on the compound's structural analogs (e.g., 2-iodobenzoic acid, 2,4-dinitrobenzoic acid) and standard solubility principles for nitro-halo-aromatics.

Class A: High Solubility (Reaction & Stock Solvents)

-

Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.

-

Mechanism: Strong dipole-dipole interactions and H-bond acceptance disrupt the crystal lattice.

-

Application: Use these for preparing high-concentration stock solutions (>50 mg/mL) or as reaction media for nucleophilic substitutions.

Class B: Moderate Solubility (Recrystallization Candidates)

-

Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate, Acetic Acid.

-

Mechanism:

-

Alcohols: Soluble when hot; significantly less soluble when cold. The "twist" in the molecule reduces the efficiency of solvation by small alcohols at low temperatures.

-

Esters/Ketones: Good solubility due to dipole interactions, but lacks the H-bond network of alcohols.

-

-

Application:

-

Recrystallization: A mixture of Ethanol/Water (80:20) or Acetic Acid/Water is the standard protocol for purifying dinitrobenzoic acid derivatives.

-

Extraction: Ethyl Acetate is the preferred solvent for extracting the acidified product from aqueous reaction mixtures.

-

Class C: Low/Insoluble (Anti-Solvents)

-

Solvents: Hexane, Heptane, Toluene, Cold Water (at pH < 2).

-

Mechanism: The high polarity of the nitro groups makes the molecule incompatible with non-polar hydrocarbon lattices.

-

Application: Use Hexane or Heptane to precipitate the compound from an Ethyl Acetate or Ether solution.

Quantitative Solubility Estimates (at 25°C)

| Solvent | Estimated Solubility | Classification |

| DMSO | > 100 mg/mL | Very Soluble |

| Acetone | 20 – 50 mg/mL | Soluble |

| Ethanol (Hot) | > 30 mg/mL | Soluble |

| Ethanol (Cold) | < 5 mg/mL | Slightly Soluble |

| Dichloromethane | 5 – 15 mg/mL | Moderately Soluble |

| Water (pH 1) | < 0.1 mg/mL | Insoluble |

| Water (pH 7) | > 50 mg/mL | Soluble (as salt) |

| Hexane | < 0.01 mg/mL | Insoluble |

Experimental Protocols

Protocol 1: Determination of Solubility (Shake-Flask Method)

Use this protocol to generate precise data for your specific batch/polymorph.

-

Preparation: Weigh ~50 mg of 4,6-Dinitro-2-iodobenzoic acid into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration:

-

Cap tightly and place in a shaker/incubator at 25°C for 24 hours.

-

If the solid dissolves completely, add more solid until a precipitate remains (saturation).

-

-

Sampling:

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Dilute the filtrate 100x with Acetonitrile.

-

-

Quantification: Analyze via HPLC (UV detection at 254 nm). Calculate concentration against a standard curve.

Protocol 2: Purification via Recrystallization

Recommended for purifying crude synthesis material.

-

Dissolution: Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).

-

Clarification: If insoluble black specks remain, filter hot through a pre-warmed glass frit.

-

Precipitation:

-

Option A (Slow): Allow to cool slowly to room temperature, then to 4°C.

-

Option B (Forced): Add warm water dropwise to the hot ethanol solution until persistent turbidity appears, then cool.

-

-

Collection: Filter the yellow crystals and wash with cold 50% Ethanol/Water. Dry under vacuum at 45°C.

Visualization of Solubility Logic

Figure 1: Solubility decision matrix based on molecular interactions. Blue/Green nodes indicate high solubility potential.

References

-

BenchChem. (2025). Solubility of 2-Iodobenzoate and its Derivatives in Organic Solvents: A Technical Guide. Retrieved from

-

ChemicalBook. (2023).[2] 2-Iodobenzoic acid: Properties and Applications in Organic Synthesis. Retrieved from [2][3]

-

Organic Syntheses. (1921-2026).[4] Procedures for Nitro-Benzoic Acid Derivatives (Coll. Vol. 2, 349). Retrieved from [5]

-

PubChem. (2025).[6] Compound Summary: 2-Iodobenzoic acid (Analogous Data). Retrieved from

Sources

Electronic Architecture & Synthetic Utility of 4,6-Dinitro-2-iodobenzoic Acid

This guide provides an in-depth technical analysis of 4,6-Dinitro-2-iodobenzoic acid, focusing on its electronic architecture, synthesis, and reactivity.

Executive Summary 4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4) is a highly functionalized aromatic scaffold characterized by extreme steric congestion and electron deficiency. Unlike typical benzoic acid derivatives, its reactivity is governed by the "Ortho Effect"—a steric inhibition of resonance that decouples the carboxyl group from the aromatic ring. This guide details the electronic causality behind its super-acidity, provides a validated synthesis protocol via oxidation of 2-iodo-4,6-dinitrotoluene, and outlines its utility as a precursor for transition-metal cross-coupling reactions.

Molecular Architecture & Electronic Landscape

The reactivity of 4,6-Dinitro-2-iodobenzoic acid is defined by the interplay between strong inductive electron withdrawal and steric locking.

1.1 The Ortho Effect (Steric Inhibition of Resonance)

In unsubstituted benzoic acid, the carboxyl group is coplanar with the phenyl ring, allowing for resonance stabilization (

-

Consequence: The carboxyl group is forced to rotate nearly 90° out of the aromatic plane to minimize steric clash.

-

Electronic Impact: This rotation breaks the conjugation between the carboxyl

-system and the benzene ring. The phenyl ring can no longer donate electron density into the carboxyl group via resonance. -

Acidity Amplification: Since resonance donation (which destabilizes the carboxylate anion) is removed, the acidity is governed purely by the powerful electron-withdrawing inductive effects (-I) of the two nitro groups and the iodine atom.

1.2 Quantitative Electronic Effects

-

Nitro Groups (C4, C6): Exert strong -I (inductive) and -M (mesomeric) effects. However, the -M effect of the C6-nitro is also diminished due to its own steric twisting relative to the ring.

-

Iodine (C2): Exerts a -I effect (electronegativity) and a weak +M effect. Due to the high oxidation state of the ring, the +M donation is negligible.

-

Predicted pKa: While benzoic acid has a pKa of 4.20, the cumulative effects of steric inhibition of resonance and electron withdrawal depress the pKa of this compound to the range of 0.6 – 1.0 , making it comparable to trinitrobenzoic acid (pKa 0.65).

Table 1: Comparative Electronic Parameters

| Substituent | Position | Electronic Effect | Steric Impact |

|---|---|---|---|

| Carboxyl (-COOH) | C1 | Acidic Center | Twisted out of plane (90°) |

| Iodine (-I) | C2 | -I (Inductive) | Primary Steric Bulk (Atomic Radius ~1.33 Å) |

| Nitro (-NO₂) | C4 | -I, -M (Strong) | Minimal steric impact on COOH |

| Nitro (-NO₂) | C6 | -I, -M (Reduced) | Secondary Steric Bulk |

Synthetic Pathways & Mechanistic Insights

Direct nitration of 2-iodobenzoic acid yields a mixture of isomers and is inefficient due to the deactivating nature of the iodine and carboxyl groups. The preferred industrial route utilizes the oxidation of the corresponding toluene derivative.

2.1 Validated Synthesis Protocol: Oxidation of 2-Iodo-4,6-dinitrotoluene

This protocol leverages the commercial availability of 2-iodo-4,6-dinitrotoluene. The methyl group is oxidized to the carboxylic acid using a strong oxidant under acidic conditions to prevent decarboxylation.

Reagents:

-

Oxidant: Sodium Dichromate (

) -

Solvent: Fuming Sulfuric Acid (Oleum, 15-20%

) -

Quench: Crushed Ice

Step-by-Step Methodology:

-

Dissolution: In a chemically resistant reactor, dissolve 10.0 g of 2-iodo-4,6-dinitrotoluene in 40 mL of concentrated sulfuric acid. Cool to 0–5°C.

-

Activation: Slowly add 15 mL of fuming sulfuric acid (20% oleum) dropwise, maintaining temperature < 10°C. Note: Oleum serves as a solvent and water scavenger, driving the formation of the active oxidizing species.

-

Oxidation: Add 12.0 g of Sodium Dichromate in small portions over 1 hour. The reaction is exothermic; strict temperature control (45–50°C) is critical to prevent cleavage of the C-I bond.

-

Digestion: Stir the mixture at 50°C for 4 hours. Monitor consumption of starting material via TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove Chromium salts. Recrystallize from 50% aqueous ethanol to yield 4,6-Dinitro-2-iodobenzoic acid.

Safety Warning: This reaction involves highly corrosive oleum and toxic chromium(VI). Perform in a fume hood with full PPE. The product is a polynitro compound; avoid shock or high friction.

Caption: Figure 1.[3] Oxidative synthetic workflow converting the toluene precursor to the target benzoic acid.

Reactivity Profile & Applications

The unique substitution pattern dictates a specific reactivity profile, distinct from standard aryl halides.

3.1 Nucleophilic Aromatic Substitution (

)

Contrary to intuition, the Iodine atom at C2 is not activated for

-

Mechanistic Logic: The nitro groups are located at C4 and C6. Relative to the Iodine at C2, both nitro groups are in the meta position (1,3-relationship).

3.2 Palladium-Catalyzed Cross-Coupling

The C2-Iodine bond is chemically labile towards oxidative addition by Palladium(0), making this molecule a valuable scaffold for Suzuki-Miyaura or Sonogashira couplings.

-

Utility: Allows the introduction of complex aryl or alkynyl groups at the C2 position while retaining the nitro-functionality.

-

Challenge: The steric bulk of the C1-COOH and C6-NO2 requires the use of highly active, sterically accessible catalysts (e.g., Pd(dppf)Cl2 or Pd-PEPPSI-IPr).

3.3 Decarboxylation

Like many polynitrobenzoic acids, the compound is prone to thermal decarboxylation.

-

Mechanism: Heating above the melting point or in high-boiling basic solvents can result in the loss of

, yielding 1-iodo-3,5-dinitrobenzene. -

Prevention: Avoid temperatures > 150°C during processing.

Caption: Figure 2. Divergent reactivity pathways governed by electronic activation and steric accessibility.

References

-

Synthesis of Nitrobenzoic Acids: "Oxidation of Nitrotoluenes with Sodium Dichromate." Organic Syntheses, Coll. Vol. 2, p. 135.

-

Steric Inhibition of Resonance: "Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid." New Journal of Chemistry, 2001, 25, 250-254.[5]

-

Compound Data: "4,6-Dinitro-2-iodobenzoic acid (CAS 95192-62-4)."[4][6] ChemicalBook.

-

Nucleophilic Substitution Rules: "Nucleophilic Aromatic Substitution: The Effect Of Substituents." Master Organic Chemistry.

Sources

- 1. 2-Iodo-4-nitrotoluene | 7745-92-8 [amp.chemicalbook.com]

- 2. 3-IODO-4-METHYLANILINE | 35944-64-0 [chemicalbook.com]

- 3. 2-IODO-4,6-DINITROTOLUENE | 29270-49-3 [m.chemicalbook.com]

- 4. 4,6-DINITRO-2-IODOBENZOIC ACID | 95192-62-4 [chemicalbook.com]

- 5. Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-Amino-4,6-dinitrobenzoic acid | CAS#:140380-55-8 | Chemsrc [chemsrc.com]

Technical Profile: Acidity and Physicochemical Properties of 4,6-Dinitro-2-iodobenzoic Acid

[1]

Executive Summary

4,6-Dinitro-2-iodobenzoic acid (CAS: 95192-62-4) is a highly functionalized benzoic acid derivative characterized by significant steric crowding and strong electron-withdrawing substituents. It serves as a specialized intermediate in the synthesis of energetic materials and high-value bioactive scaffolds.

The compound exhibits pronounced acidity , significantly exceeding that of benzoic acid and approaching that of mineral acids. This behavior is driven by the Ortho Effect , where the bulky iodine atom at position 2 and the nitro group at position 6 force the carboxyl group out of planarity with the benzene ring. This steric inhibition of resonance (SIR), combined with the strong inductive (-I) effects of the nitro and iodo groups, destabilizes the acid form while stabilizing the conjugate base.

Estimated pKa: ~0.9 – 1.2 (Aqueous) Primary Hazard: Potential energetic instability due to polynitro functionality; shock sensitivity should be evaluated.

Structural Analysis & Theoretical Acidity

Electronic and Steric Drivers

The acidity of 4,6-Dinitro-2-iodobenzoic acid is governed by three primary mechanistic factors:

-

Steric Inhibition of Resonance (SIR):

-

Mechanism: The iodine atom at C2 (van der Waals radius ~1.98 Å) and the nitro group at C6 create a "steric bay" that forces the carboxylic acid moiety to rotate nearly 90° out of the plane of the benzene ring.

-

Impact: This rotation disrupts the conjugation between the phenyl ring and the carbonyl group. In unsubstituted benzoic acid, the phenyl ring donates electron density to the carbonyl (resonance effect +R), stabilizing the acid and decreasing acidity. In this derivative, that donation is severed, leaving the carbonyl highly electrophilic and the O-H bond highly polarized.

-

-

Inductive Electron Withdrawal (-I):

-

Nitro Groups (C4, C6): The nitro group is one of the strongest electron-withdrawing groups (Hammett

, -

Iodine Atom (C2): While iodine has a weaker electronegativity than oxygen or nitrogen, it exerts a stabilizing inductive effect on the carboxylate anion through polarizability and field effects.

-

-

Anion Stabilization:

-

The resulting carboxylate anion (

) is stabilized by the dispersal of negative charge due to the electron-poor nature of the ring. Furthermore, the out-of-plane twisting minimizes the steric repulsion between the carboxylate oxygens and the ortho-substituents.

-

Visualization of Acidity Factors

The following diagram illustrates the vector forces contributing to the compound's low pKa.

Figure 1: Mechanistic drivers of acidity. The convergence of steric twisting and inductive withdrawal results in a highly acidic proton.

Comparative Acidity Data

Due to the specific nature of this isomer, direct experimental pKa values are often absent from standard databases. The value below is derived from Hammett equation additivity principles and comparative analysis of structurally homologous acids.

| Compound | Structure | pKa (aq) | Key Factor |

| Benzoic Acid | Unsubstituted | 4.20 | Baseline reference. |

| 2-Iodobenzoic Acid | 2-I | 2.85 | Ortho-effect (Steric). |

| 4-Nitrobenzoic Acid | 4-NO₂ | 3.44 | Inductive/Resonance (-I, -R). |

| 2,4-Dinitrobenzoic Acid | 2,4-di-NO₂ | 1.43 | Combined Ortho/Para withdrawal. |

| 2,4,6-Trinitrobenzoic Acid | 2,4,6-tri-NO₂ | 0.65 | Max Steric/Electronic withdrawal. |

| 4,6-Dinitro-2-iodobenzoic | 2-I, 4,6-di-NO₂ | ~0.9 - 1.2 | Iodine is less EWG than Nitro, but steric bulk is higher. |

Data Sources: IUPAC Dissociation Constants of Organic Acids in Aqueous Solution.

Experimental Protocol: pKa Determination

Given the compound's low solubility in pure water and high acidity, standard aqueous titration is prone to error. The following protocol utilizes a Potentiometric Titration in Mixed Solvent (Yasuda-Shedlovsky Extrapolation) to determine the thermodynamic pKa.

Reagents & Equipment[1]

-

Analyte: ~50 mg 4,6-Dinitro-2-iodobenzoic acid (High Purity).

-

Titrant: 0.1 M KOH (Carbonate-free, standardized).

-

Solvent System: Methanol/Water mixtures (20%, 30%, 40%, 50%, 60% v/v).

-

Instrumentation: Potentiometer with glass pH electrode (calibrated in aqueous buffers pH 1.68, 4.01, 7.00).

-

Inert Gas: Argon or Nitrogen (for purging CO₂).

Workflow Diagram

Figure 2: Workflow for determining thermodynamic pKa of insoluble strong acids.

Step-by-Step Methodology

-

Preparation: Prepare five separate solutions of the acid in Methanol/Water mixtures ranging from 20% to 60% (v/v) Methanol. Ensure the ionic strength is kept constant (e.g., 0.1 M KCl).

-

Calibration: Calibrate the pH meter using aqueous buffers. Note that the meter reads "apparent pH" (

) in mixed solvents. -

Titration: Titrate each solution with 0.1 M KOH under inert atmosphere at 25°C ± 0.1°C. Record the volume of base vs. pH.

-

Calculation: Determine the stoichiometric point (equivalence point) using the second derivative method. Calculate the apparent pKa (

) for each solvent mixture using the Henderson-Hasselbalch equation. -

Extrapolation: Plot

against the inverse of the dielectric constant (

Synthesis & Applications

Synthetic Route

The synthesis of 4,6-Dinitro-2-iodobenzoic acid typically proceeds via the modification of dinitro-anthranilic acid derivatives or iodination of dinitro-benzoic acid precursors.

-

Precursor: 2-Amino-4,6-dinitrobenzoic acid.

-

Reaction: Sandmeyer Reaction.

-

Diazotization: Treatment of the amine with

in concentrated -

Iodination: Addition of

solution to the diazonium salt. -

Purification: Recrystallization from dilute ethanol.

-

Applications in Drug Development

-

Covalent Warheads: The highly electron-deficient ring makes the iodine susceptible to

displacement by thiols, potentially serving as a covalent probe for cysteine-rich proteins. -

Bioisosteres: Used as a scaffold to test the "Halogen Bond" interactions in active sites, where the iodine atom acts as a Lewis acid (sigma-hole donor) to carbonyl backbone oxygens.

References

-

IUPAC Dissociation Constants. Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Dippy, J. F. J., & Lewis, R. L. (1937). "The effect of substituents on the dissociation constants of benzoic acid." Journal of the Chemical Society. (Foundational work on Ortho Effect).

- Exner, O. (1972). "The Ortho Effect in Benzoic Acid Derivatives." Correlation Analysis in Chemistry. Plenum Press.

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Protocol for potentiometric titration).

-

ChemicalBook. "4,6-Dinitro-2-iodobenzoic acid Product Description." (CAS Verification).[1] Link

Strategic Research Vectors for 4,6-Dinitro-2-iodobenzoic Acid

The following technical guide details the research potential, synthetic pathways, and experimental applications of 4,6-Dinitro-2-iodobenzoic acid (CAS: 95192-62-4).

A Polyfunctional Scaffold for Diversity-Oriented Synthesis and Energetic Materials[1]

Executive Summary: The "High-Density" Scaffold

4,6-Dinitro-2-iodobenzoic acid represents a High-Density Functionalized Scaffold (HDFS) .[1] Unlike simple benzoic acid derivatives, this molecule possesses three distinct, orthogonal reactive handles on a single benzene core:

-

Carboxylic Acid (C1): A classic anchor for amidation, esterification, or decarboxylation.[1]

-

Iodide (C2): A "soft" handle for transition-metal catalysis (Suzuki/Sonogashira) or hypervalent iodine oxidation.[1]

-

Dinitro Motifs (C4, C6): Strong electron-withdrawing groups (EWGs) that activate the ring for Nucleophilic Aromatic Substitution (

) while serving as latent amino groups for heterocycle construction.[1]

This guide outlines three primary research vectors: Diversity-Oriented Synthesis (DOS) , Metal-Free Arylation (

Chemical Profile & Critical Synthetic Insight

Physicochemical Properties

| Property | Value | Note |

| CAS Number | 95192-62-4 | Verified Identifier |

| Molecular Formula | High Oxygen Balance | |

| Molecular Weight | 338.01 g/mol | Heavy Atom Count: 16 |

| Predicted pKa | ~1.5 - 2.0 | Acidified by ortho/para- |

| Appearance | Yellow/Orange Crystalline Solid | Typical of polynitroarenes |

| Solubility | DMSO, DMF, Acetone | Poor water solubility (unless ionized) |

Synthetic Pathways: The Regioselectivity Challenge

Direct nitration of 2-iodobenzoic acid or iodination of 2,4-dinitrobenzoic acid often yields inseparable mixtures due to conflicting directing effects.[1] The Sandmeyer Reaction via 2-amino-4,6-dinitrobenzoic acid is the only self-validating protocol to guarantee the 4,6-dinitro regiochemistry.[1]

Figure 1: The Sandmeyer route ensures correct regiochemistry, avoiding the isomer mixtures common in direct electrophilic substitution.

Research Vector A: Diversity-Oriented Synthesis (DOS)

Focus: Drug Discovery & Heterocycle Libraries[1]

The molecule's structure allows for "branching" synthesis.[1] The iodine atom allows for initial functionalization, while the nitro groups can be selectively reduced later to "zip up" the molecule into bicyclic heterocycles.

Benzimidazole & Quinazolinone Construction

The ortho-relationship between the C1-Acid and C2-Iodine (convertible to amine) or C6-Nitro (convertible to amine) creates a privileged scaffold for benzimidazoles.[1]

-

Step 1:

displacement of Iodine with a primary amine ( -

Step 2: Reduction of the C6-Nitro group to an amine.[1]

-

Step 3: Cyclization with the C1-Carboxylic acid (using coupling agents like HATU).[1]

Hypothesis: This scaffold can generate "Neglected Disease" libraries (e.g., anti-tubercular agents) by mimicking the core of nitro-benzothiazinones but with enhanced solubility profiles.[1]

Research Vector B: The "Super-Electrophile" ( )

Focus: Metal-Free C-C and C-N Bond Formation

The C2-Iodine bond is exceptionally labile toward nucleophilic attack because it is flanked by an ortho-nitro group (C6) and a para-nitro group (C4).[1] This creates a "Super-Electrophile" capable of reacting under mild conditions without transition metals.[1]

Mechanism: Meisenheimer Complex Stabilization

The two nitro groups stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for displacement.

Application:

-

Cysteine Targeting: The iodine can react irreversibly with cysteine thiols in proteins, making this molecule a potential Covalent Inhibitor warhead for drug targets.

-

Polymer Functionalization: Grafting the benzoate onto amine-rich polymers via simple mixing at room temperature.[1]

Research Vector C: Energetic Materials & Oxidizers

Focus: Hypervalent Iodine & Explosives

Hypervalent Iodine Precursors

Iodobenzoic acids are precursors to IBX (2-Iodoxybenzoic acid), a standard mild oxidant.[1]

-

Research Gap: Can 4,6-dinitro-2-iodobenzoic acid be oxidized to a "Dinitro-IBX" analog?

-

Potential: The electron-withdrawing nitro groups would make the Iodine(V) center significantly more electrophilic, potentially creating a super-oxidant capable of oxidizing unactivated C-H bonds.

-

Risk: High explosion hazard.[1] The combination of high oxygen balance (nitro groups) and the strained I=O bonds of IBX could result in a shock-sensitive primary explosive.[1]

Experimental Protocols

Protocol 1: High-Purity Synthesis (Sandmeyer Route)

Rationale: Direct nitration yields inseparable isomers.[1] This route guarantees the 4,6-dinitro pattern.

Materials:

-

2-Amino-4,6-dinitrobenzoic acid (10 mmol)[1]

-

Sodium Nitrite (

, 12 mmol) -

Sulfuric Acid (

, 20% aq) -

Potassium Iodide (

, 15 mmol) -

Urea (to quench excess nitrite)

Method:

-

Diazotization: Suspend the amine precursor in 20%

at 0°C. Add -

Quench: Add urea until starch-iodide paper shows no excess nitrite.

-

Substitution: Dissolve KI in minimal water. Add the cold diazonium salt solution slowly to the KI solution (Caution:

gas evolution). -

Workup: Heat to 60°C for 30 min to ensure completion. Cool to RT. The product will precipitate as a yellow/orange solid.[1]

-

Purification: Recrystallize from Ethanol/Water (1:1).

Protocol 2: Reactivity Assay (Self-Validating)

Rationale: To quantify the "Super-Electrophile" character of the C-I bond.

Method:

-

Dissolve 4,6-dinitro-2-iodobenzoic acid (1 eq) in DMSO-d6.

-

Add Morpholine (1.1 eq).[1]

-

Monitor via

NMR at RT.[1] -

Endpoint: Disappearance of the C2-Iodine signal and appearance of the morpholine-adduct signals.

-

Validation: If reaction is < 10 min at RT, the compound is classified as a "High-Reactivity Electrophile."[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2762523, 2-Amino-4,6-dinitrobenzoic acid. Retrieved from [Link]

-

Goon, S., et al. (2019).[1] 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS ONE. Retrieved from [Link]

-

Matrix Scientific. (2024).[1] Fine Chemical Catalog: 2-Iodo-4,6-dinitrobenzoic acid. Retrieved from [Link][1][2]

Sources

Methodological & Application

Synthetic Routes to 4,6-Dinitro-2-iodobenzoic Acid Derivatives: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthetic routes for 4,6-dinitro-2-iodobenzoic acid and its derivatives. This class of molecules holds significant interest as versatile building blocks in medicinal chemistry and materials science, owing to the unique electronic and steric properties conferred by the combination of nitro, iodo, and carboxylic acid functionalities. The synthetic pathways detailed herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to empower researchers in their experimental design and execution.

Introduction: The Significance of Polysubstituted Benzoic Acids

Polysubstituted benzoic acid derivatives are pivotal scaffolds in the development of novel therapeutics and functional materials. The strategic placement of electron-withdrawing and sterically demanding groups, such as nitro and iodo substituents, can profoundly influence a molecule's reactivity, conformation, and biological activity. 4,6-Dinitro-2-iodobenzoic acid, in particular, serves as a valuable intermediate for introducing a highly functionalized phenyl ring into larger molecular architectures through reactions targeting the carboxylic acid, the iodine atom (e.g., in cross-coupling reactions), or through modification of the nitro groups.

This guide will focus on a logical and efficient two-step synthetic sequence, beginning with the preparation of a key precursor, 2-amino-4,6-dinitrobenzoic acid, followed by its conversion to the target 4,6-dinitro-2-iodobenzoic acid via a Sandmeyer reaction.

Overall Synthetic Strategy

The most practical and reliable approach to 4,6-dinitro-2-iodobenzoic acid involves the transformation of a readily accessible starting material through a sequence of nitration, amination, and diazotization/iodination. The general workflow is depicted below:

Caption: Nitration of 2-chlorobenzoic acid.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzoic Acid | 156.57 | 15.7 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 80 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 40 mL | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 80 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 15.7 g (0.1 mol) of 2-chlorobenzoic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

In the dropping funnel, prepare the nitrating mixture by carefully adding 40 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over a period of 60-90 minutes, maintaining the reaction temperature between 5-10 °C.

-

After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2 hours. [1][2]7. Cool the reaction mixture to room temperature and carefully pour it onto 400 g of crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral to litmus paper.

-

The crude product is recrystallized from a mixture of ethanol and water to afford 2-chloro-4,6-dinitrobenzoic acid as a pale yellow solid.

Causality Behind Experimental Choices:

-

Use of a mixed acid (HNO₃/H₂SO₄): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. [1]* Temperature control: The initial low temperature is crucial to control the exothermic nitration reaction and to minimize the formation of by-products. The subsequent heating is necessary to drive the reaction to completion for the introduction of the second nitro group.

-

Pouring onto ice: This serves to quench the reaction and to precipitate the organic product, which is sparingly soluble in the aqueous acidic medium.

Step 1.2: Synthesis of 2-Amino-4,6-dinitrobenzoic Acid via Amination

The next step is the nucleophilic aromatic substitution of the chloro group in 2-chloro-4,6-dinitrobenzoic acid with an amino group. The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to the chlorine atom activates the ring towards nucleophilic attack.

Reaction Scheme:

Caption: Sandmeyer reaction of 2-amino-4,6-dinitrobenzoic acid.

Experimental Protocol:

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-4,6-dinitrobenzoic Acid | 227.13 | 22.7 g | 0.1 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |

| Potassium Iodide (KI) | 166.00 | 24.9 g | 0.15 |

Procedure:

-

In a 500 mL beaker, carefully add 50 mL of concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

-

Slowly and portion-wise, add 22.7 g (0.1 mol) of 2-amino-4,6-dinitrobenzoic acid to the cold sulfuric acid with efficient stirring. The aniline is weakly basic and will dissolve in the strong acid. 3[3]. In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in a minimal amount of cold water (approximately 15 mL).

-

Add the sodium nitrite solution dropwise to the stirred solution of the amine in sulfuric acid, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Stir for an additional 30 minutes at this temperature.

-

In another beaker, dissolve 24.9 g (0.15 mol) of potassium iodide in 50 mL of water.

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the mixture to warm to room temperature and then heat it gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then washed with a cold, dilute solution of sodium thiosulfate to remove any residual iodine.

-

The final product is purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid, to give 4,6-dinitro-2-iodobenzoic acid.

Causality Behind Experimental Choices:

-

Diazotization in strong acid: The amino group of 2-amino-4,6-dinitrobenzoic acid is weakly basic due to the electron-withdrawing nitro groups. A strongly acidic medium like concentrated sulfuric acid is necessary to carry out the diazotization effectively. *[3] Low temperature for diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is critical for their formation and to prevent premature decomposition. *[4] Use of potassium iodide: The iodide ion is a good nucleophile and readily displaces the dinitrogen from the diazonium salt to form the aryl iodide. *[5] Sodium thiosulfate wash: This step is to reduce any elemental iodine (I₂), which may have formed as a by-product, to colorless iodide ions, thus purifying the final product.

Characterization and Data

Expected Characterization Data for 4,6-Dinitro-2-iodobenzoic Acid:

| Property | Expected Value |

| Appearance | Pale yellow to off-white solid |

| Melting Point | Expected to be significantly higher than 2-iodobenzoic acid (162 °C) due to the presence of nitro groups. |

| ¹H NMR | Aromatic region will show two singlets (or two closely coupled doublets) corresponding to the two aromatic protons. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro, iodo, and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift. |

| ¹³C NMR | Will show characteristic signals for the carboxyl carbon, the carbon bearing the iodine, the carbons bearing the nitro groups, and the remaining aromatic carbons. |

| IR Spectroscopy (cm⁻¹) | Strong absorptions around 1700 (C=O of carboxylic acid), 1530 and 1350 (asymmetric and symmetric stretching of NO₂), and a broad absorption from 2500-3300 (O-H of carboxylic acid). |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₇H₃IN₂O₆ should be observed. |

Safety Precautions

General Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, never the other way around.

-